4H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazine
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Overview
Description
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters . Another approach includes the use of triflic anhydride activation followed by microwave-induced cyclodehydration, which enables a one-pot synthesis from secondary amides and hydrazides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the scalable protocols involving environmentally benign synthesis using ceric ammonium nitrate catalyzed oxidative cyclization of amidrazones and aldehydes in polyethylene glycol as a recyclable reaction medium are promising for commercial applications .
Chemical Reactions Analysis
Types of Reactions
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include triflic anhydride, ceric ammonium nitrate, and various hydrazides. Reaction conditions often involve the use of microwave irradiation, acid catalysis, and environmentally benign solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative cyclization can yield 3,4,5-trisubstituted 1,2,4-triazoles, while reduction reactions can produce various reduced derivatives .
Scientific Research Applications
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazine has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to form hydrogen bonds and other interactions with target receptors, leading to its biological effects. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo(3,4-b)(1,3,4)thiadiazine: Another heterocyclic compound with a similar triazole ring but fused with a thiadiazine ring.
1,2,4-Triazolo(5,1-b)(1,3,5)thiadiazine: A structural isomer with different fusion permutations.
1,2,4-Triazolo(1,5-c)(1,3,5)thiadiazine: Another isomer with a different ring fusion pattern.
Uniqueness
4H-(1,2,4)Triazolo(3,4-c)(1,4)benzoxazine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to form specific interactions with various targets makes it a valuable compound in drug design and development .
Properties
CAS No. |
93299-65-1 |
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Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazine |
InChI |
InChI=1S/C9H7N3O/c1-2-4-8-7(3-1)12-6-10-11-9(12)5-13-8/h1-4,6H,5H2 |
InChI Key |
ASUHODRZSUDMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=CN2C3=CC=CC=C3O1 |
Origin of Product |
United States |
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